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INCB052793

Cat. No.: B1192886
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Description

Background of Janus Kinase (JAK) Family and Signaling in Disease Pathogenesis

The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is a fundamental intracellular signaling cascade that mediates extracellular signals from cytokines and growth factors to the nucleus, thereby regulating gene expression crucial for processes such as inflammation, immunity, and cell survival wikipedia.orgmims.comresearchgate.netbiosensis.com. This pathway comprises three main components: cytokine receptors, Janus kinases (JAKs), and Signal Transducer and Activator of Transcription (STAT) proteins wikipedia.org. Upon stimulation by cytokines, JAKs undergo activation, leading to the phosphorylation, dimerization, and subsequent nuclear translocation of STAT proteins, which then directly influence gene transcription wikipedia.org.

Dysregulation of the JAK-STAT pathway is a hallmark feature in numerous human malignancies, where it is frequently found to be constitutively activated wikipedia.orgmims.comwikipedia.org. This persistent activation significantly contributes to tumor progression by promoting tumor cell survival, proliferation, and immune evasion wikipedia.orgwikipedia.org. Oncogenic mutations within the genes encoding JAK and STAT proteins have been identified across a wide range of cancers, including solid tumors, leukemia, and lymphoma wikipedia.org. The pathway's aberrant activation has been documented in various cancers, such as breast, colorectal, esophageal, liver, lung, ovarian, pancreatic, and prostate cancers wikipedia.org. In these contexts, it influences critical cellular processes including cell proliferation, apoptosis, metastasis, and the maintenance of cancer stem cells wikipedia.org.

The Janus kinase family consists of four cytoplasmic tyrosine kinases: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2) wikipedia.orgwikidata.orgciteab.com. In humans, there are seven identified STAT proteins: STAT1, STAT2, STAT3, STAT4, STAT5A, STAT5B, and STAT6 wikipedia.orgwikidata.orgciteab.com. The pathway's activity is tightly regulated by a network of negative feedback mechanisms involving molecules such as tyrosine phosphatases (e.g., SHP1, SHP2, CD45), protein inhibitors of activated STATs (PIAS), suppressors of cytokine signaling (SOCS) proteins, and cytokine-inducible SH2-containing protein (CIS) researchgate.netwikipedia.orgfishersci.ca.

Janus kinase 1 (JAK1) plays a central role in intracellular signaling by interacting with cytokine receptors and is implicated in the pathogenesis of various cancers and immune system disorders invivochem.comuni.lu. JAK1 is indispensable for the signaling of 'γc' receptor cytokines, including interleukin (IL)-2, IL-4, IL-7, IL-9, IL-15, and IL-21, as well as pro-inflammatory cytokines such as IL-6 and interferons (IFN) mims.com. For example, JAK1 is involved in IFNγ signaling, which leads to the phosphorylation of STAT1 and its nuclear translocation, subsequently transcribing IFNγ-dependent genes like CXCL9 and CXCL10, which recruit CD8 T cells fishersci.ca.

In pathological conditions, excessive JAK1 activation has been linked to spontaneous hyperproliferation of keratinocytes and STAT protein phosphorylation, contributing to skin barrier disruption and progressive pruritic dermatitis in mouse models wikidata.org. Hyperphosphorylation of epidermal JAK1 has also been observed in skin samples from patients with atopic dermatitis wikidata.org. Furthermore, JAK1 has been identified as a significant contributor to the pathogenesis of multiple myeloma (MM) ebi.ac.ukprobes-drugs.orgnih.gov. The selective inhibition of JAK1 has emerged as a promising therapeutic strategy, as it may offer a more favorable safety profile compared to pan-JAK or dual inhibitors while maintaining comparable pharmacodynamic activity nih.govguidetopharmacology.org.

Identification of INCB052793 as a Selective JAK1 Inhibitor

This compound is recognized as a selective inhibitor of Janus kinase 1 (JAK1) ebi.ac.ukprobes-drugs.orguni.lucenmed.comuni.lucancer.gov. Its identification stems from ongoing research into targeted therapies designed to modulate dysregulated JAK-STAT signaling pathways. Preclinical investigations into this compound have explored its metabolic characteristics, indicating generally low to moderate in vitro metabolism across various preclinical species mims.com. Studies involving hepatic microsomal samples, S-9 fractions, and hepatocyte incubations across these species identified eleven metabolites. The most abundant among these were oxidative metabolites M8 (observed in monkey S-9 and hepatocytes), M4 (in rat microsomes), and a glucuronide conjugate of this compound mims.com. The compound has progressed into clinical development, with studies such as a Phase 1/2 open-label, dose-escalation, safety, and tolerability study (NCT02265510) evaluating its potential in subjects with advanced malignancies mims.comguidetomalariapharmacology.org.

Rationale for Preclinical Investigation of this compound

The rationale underpinning the preclinical investigation of this compound is primarily driven by the established role of Janus Kinase (JAK)-STAT pathway dysregulation in the pathogenesis of various malignancies and autoimmune diseases wikipedia.orgmims.comwikipedia.org. The constitutive activation of this pathway, particularly involving JAK1, promotes tumor cell survival, proliferation, and immune evasion, rendering it a compelling therapeutic target wikipedia.orgwikipedia.org.

In the context of multiple myeloma (MM), both JAK1 and JAK2 have been implicated in disease pathogenesis ebi.ac.ukprobes-drugs.orgnih.gov. Preclinical studies have demonstrated that JAK signaling contributes to both the direct and indirect growth of MM cells and can downregulate anti-tumor immune responses in patients probes-drugs.orgnih.gov. Furthermore, the inhibition of JAK proteins has been shown to enhance the anti-MM effects of other existing therapeutic agents nih.gov. Given that MM patients frequently develop resistance to conventional therapies, there is a continuous need for novel treatment regimens to improve and prolong patient survival uni.lu.

Therefore, this compound, as a selective JAK1 inhibitor, was specifically investigated to assess its anti-MM activity both as a single agent and in combination with established anti-MM agents in in vitro and in vivo models uni.lu. These investigations yielded significant findings:

Preclinical Research Findings of this compound in Multiple Myeloma:

In vitro studies: Single-agent this compound demonstrated significant inhibition of cell viability in primary MM cells uni.lu. This inhibitory effect was further enhanced when this compound was combined with conventional anti-MM agents, including proteasome inhibitors (such as carfilzomib (B1684676) and bortezomib) and glucocorticosteroids (such as dexamethasone) ebi.ac.ukuni.lu. The combination treatments resulted in a higher percentage of total cell death compared to single-agent therapies in MM cell lines (RPMI8226 and U266) and primary MM cells ebi.ac.ukuni.lu.

In vivo studies (MM xenograft models in SCID mice): Single-agent this compound effectively reduced tumor growth of the human MM xenograft LAGκ-1A uni.lu. Mice treated with this compound at doses of 10 mg/kg and 30 mg/kg showed significant anti-tumor effects and reductions in tumor volume over time uni.lu. Combinations of this compound with carfilzomib, bortezomib (B1684674), dexamethasone (B1670325), or lenalidomide (B1683929) led to significantly reduced tumors compared to vehicle control and single-agent treatments ebi.ac.ukuni.lu. Notably, the combination of this compound with lenalidomide demonstrated significant tumor growth inhibition ebi.ac.uk. While certain combinations (e.g., this compound, dexamethasone, and lenalidomide or pomalidomide) did not inhibit MM cell line growth in vitro, their in vivo application in mice resulted in a greater effect on tumor growth than the individual components or two-drug combinations ebi.ac.uk. The most significant reduction in tumor growth was observed with the triple combination of this compound, dexamethasone, and lenalidomide or pomalidomide (B1683931) ebi.ac.uk.

The development of selective JAK1 inhibitors like this compound is also motivated by the potential to achieve therapeutic efficacy with a more favorable safety profile compared to less selective or pan-JAK inhibitors nih.govguidetopharmacology.org. These compelling preclinical results provide strong support for the continued evaluation of this compound, alone and in combination, for the treatment of MM patients uni.lu.

Table 1: Summary of Preclinical Research Findings for this compound in Multiple Myeloma

Study TypeModel / Cell LineTreatment(s)Key FindingsCitation
In vitroPrimary MM cellsThis compound (single agent)Significant inhibition of cell viability. uni.lu
In vitroPrimary MM cells, RPMI8226, U266 cell linesThis compound + Proteasome Inhibitors (Carfilzomib, Bortezomib), Glucocorticosteroids (Dexamethasone), LenalidomideEnhanced inhibition of cell viability; higher percentage of total cell death compared to single agents. ebi.ac.ukuni.lu
In vivoHuman MM xenograft (LAGκ-1A) in SCID miceThis compound (single agent, 10 mg/kg, 30 mg/kg)Reduced tumor growth; significant reduction in tumor volume (e.g., 30 mg/kg on days 28-63, 10 mg/kg on days 56-63). uni.lu
In vivoHuman MM xenograft in SCID miceThis compound + Carfilzomib, Bortezomib, Dexamethasone, LenalidomideSignificantly reduced tumors compared to vehicle control and single agents. ebi.ac.ukuni.lu
In vivoHuman MM xenograft (LAGκ-1A) in SCID miceThis compound + LenalidomideSignificant tumor growth inhibition. ebi.ac.uk
In vivoHuman MM xenograft in SCID miceThis compound + Dexamethasone, Lenalidomide, or PomalidomideMice had smaller tumors than those treated with single agents. ebi.ac.uk
In vivoHuman MM xenograft in SCID miceThis compound + Dexamethasone + Lenalidomide or PomalidomideMost significant reduction in tumor growth among tested combinations. ebi.ac.uk

Properties

IUPAC Name

Unknown

SMILES

Unknown

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

INCB052793;  INCB-052793;  INCB 052793.

Origin of Product

United States

Molecular and Cellular Mechanisms of Action

Direct Target Inhibition and Specificity

INCB052793 is characterized by its precise targeting of a specific member of the JAK family, which underpins its mechanism of action.

This compound is a potent and highly selective inhibitor of Janus-associated kinase 1 (JAK1). Research has demonstrated its significant selectivity for JAK1 over other members of the JAK family, such as JAK2. In cellular models, this compound has shown a selectivity for JAK1 that is approximately 100-fold greater than its activity against JAK2. This selectivity is a key feature of its molecular profile.

TargetSelectivity Fold (vs. JAK2)
JAK1~100x

The fundamental action of this compound is the direct inhibition of JAK1 phosphorylation. Upon administration, the compound specifically binds to JAK1 and prevents its phosphorylation. This inhibition interferes with the kinase's ability to activate downstream signaling components, thereby disrupting the entire JAK-dependent signaling cascade.

Downstream Signaling Pathway Modulation

By inhibiting JAK1, this compound modulates a series of downstream signaling pathways that are integral to cellular function and are often dysregulated in various diseases.

A direct consequence of JAK1 inhibition by this compound is the interference with the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins. The JAK-STAT pathway is a primary route for cytokine signaling. In vitro studies have consistently shown that this compound effectively inhibits the phosphorylation of STAT3 and STAT5 in various cancer cell lines that exhibit elevated endogenous levels of phosphorylated STAT3 (pSTAT3) and phosphorylated STAT5 (pSTAT5). For instance, in acute myeloid leukemia (AML) cell lines such as MV4-11, Molm-13, and Molm-16, treatment with this compound resulted in the complete downregulation of pSTAT3 and pSTAT5 levels.

Cell Line ModelObserved Effect on STAT Phosphorylation
MV4-11 (AML)Inhibition of pSTAT3 and/or pSTAT5
Molm-13 (AML)Inhibition of pSTAT3 and/or pSTAT5
Molm-16 (AML)Complete downregulation of pSTAT3 and pSTAT5

The inhibition of the JAK/STAT pathway by this compound has implications for other interconnected signaling networks.

PI3K/Akt Pathway: Preclinical studies have indicated that this compound can lead to marked reductions in the levels of phosphorylated Akt (p-Akt) in certain cancer cell lines, such as MV4-11 and Molm-16. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its components are known to interact with the JAK/STAT pathway. researchgate.netnih.govnih.gov The observed reduction in p-Akt suggests an inhibitory influence of this compound on this cascade, likely through the complex crosstalk that exists between these signaling networks. researchgate.netnih.govnih.gov

RAS/RAF/MAPK and mTOR Pathways: While direct studies detailing the effects of this compound on the RAS/RAF/MAPK and mTOR pathways are not extensively documented, the known interplay between JAK/STAT and these cascades is significant. The JAK/STAT pathway can influence these other pathways through various mechanisms, including the transcriptional regulation of their components or regulators. researchgate.netnih.gov For example, STAT3 can act as an adapter protein that links PI3K to cytokine receptors, leading to the activation of the Akt/mTOR pathway. nih.gov Therefore, by inhibiting JAK1/STAT3 signaling, this compound has the potential to indirectly modulate the activity of the PI3K/Akt/mTOR and, by extension, the RAS/RAF/MAPK pathways. researchgate.netnih.govnih.gov

The JAK-STAT signaling pathway is a primary mediator of cytokine activity. researchgate.net In various hematological malignancies, such as multiple myeloma, the constitutive activation of the JAK/STAT pathway is often driven by dysregulated cytokine signaling, particularly involving interleukin-6 (IL-6). researchgate.net IL-6 plays a crucial role in promoting the growth, proliferation, and survival of myeloma cells. Since JAK1 is important for IL-6 signaling, its selective inhibition by this compound effectively disrupts this pathological signaling axis. By blocking JAK1, this compound can counteract the effects of elevated IL-6 levels, thereby inhibiting the pro-survival signals that contribute to the disease.

Cellular Effects in Malignant Cell Lines

The selective Janus-associated kinase 1 (JAK1) inhibitor, this compound, demonstrates significant anti-neoplastic activity by influencing fundamental cellular processes in malignant cells. Research, primarily focused on hematological malignancies like multiple myeloma (MM), has elucidated its effects on cell proliferation, survival, and the expression of key oncogenic proteins.

This compound has been shown to be a potent inhibitor of cancer cell growth and viability. In preclinical studies, single-agent this compound demonstrated significant inhibition of cell viability in various human multiple myeloma cell lines, including RPMI8226, U266, and MM1S. nih.govscienmag.com This inhibitory effect was also observed in primary MM cells freshly obtained from patients. nih.govaacrjournals.org

The anti-proliferative effects are not limited to its use as a monotherapy. The combination of this compound with other standard-of-care anti-myeloma agents, such as proteasome inhibitors (e.g., carfilzomib (B1684676), bortezomib) and alkylating agents (e.g., cyclophosphamide (B585), melphalan), resulted in synergistic inhibition of MM cell viability. scienmag.com This suggests that the blockade of the JAK1 signaling pathway by this compound can enhance the efficacy of other cytotoxic agents. scienmag.comhematologyandoncology.net

Malignant Cell LineObserved Effect of this compoundReference
RPMI8226 (Multiple Myeloma)Significant inhibition of cell viability as a single agent and in combination therapies. nih.govscienmag.com
U266 (Multiple Myeloma)Significant inhibition of cell viability as a single agent and in combination therapies. nih.govscienmag.com
MM1S (Multiple Myeloma)Significant decrease in cell viability, particularly with combination therapies. scienmag.com
Primary Multiple Myeloma CellsSignificant inhibition of cell viability observed. nih.govaacrjournals.org

Beyond inhibiting proliferation, this compound contributes to the elimination of malignant cells by promoting programmed cell death, or apoptosis. While the compound shows some activity as a single agent, its pro-apoptotic effects are markedly enhanced when used in combination with other therapies. hematologyandoncology.net In studies involving the RPMI8226 multiple myeloma cell line, the proportion of apoptotic and necrotic cells was significantly higher in cultures treated with this compound combined with proteasome inhibitors like carfilzomib or bortezomib (B1684674), compared to those treated with any single agent alone. hematologyandoncology.net This increased level of total cell death underscores the synergistic relationship between JAK1 inhibition and proteasome inhibition in triggering apoptotic pathways. hematologyandoncology.net

The mechanism by which this compound inhibits cell proliferation is linked to its ability to interfere with cell cycle progression. The JAK/STAT pathway, which this compound inhibits, is a critical regulator of the cell cycle. Inhibition of JAK1/STAT3 signaling has been demonstrated to block the cell cycle in the G0/G1 phase. nih.gov This arrest prevents cells from entering the S phase, during which DNA replication occurs, thereby halting proliferation. Studies using the JAK inhibitor AG490 in colorectal cancer cells showed a dose-dependent G1 cell cycle arrest. nih.gov This effect is associated with the regulation of key cell cycle proteins, including p21(waf1/cip1) and p27(kip1), which act as brakes on cell cycle progression. nih.gov

This compound exerts its cellular effects by modulating the expression of critical downstream targets of the JAK1/STAT3 signaling pathway. This pathway plays a pivotal role in the transcription of numerous genes essential for cancer cell survival and proliferation. Inhibition of upstream JAK1/2 in multiple myeloma cells has been shown to downregulate the expression of several key STAT3 target genes. mdpi.com These include:

c-Myc: A potent oncoprotein that drives cell proliferation and growth.

Anti-apoptotic Bcl-2 family proteins: Including Bcl-xL and Mcl-1, which are crucial for helping cancer cells evade apoptosis.

Cyclins: Such as Cyclin D1 and Cyclin D2, which are regulatory proteins that govern the progression through the G1 phase of the cell cycle. mdpi.comresearchgate.netnih.gov

By inhibiting JAK1, this compound effectively suppresses the signals that lead to the expression of these oncogenic proteins, thereby contributing to the reduction in cell proliferation, survival, and cell cycle progression. mdpi.com

Preclinical Pharmacological Evaluation in Disease Models

In Vitro Efficacy Studies

In vitro studies have provided crucial insights into the direct cellular effects of INCB052793 on various cancer cell lines.

Multiple myeloma is a plasma cell malignancy where the JAK-STAT pathway often plays a key role in growth and drug resistance wikipedia.orgwikidata.orgguidetopharmacology.orgresearchgate.net.

This compound, as a single agent, demonstrated significant inhibition of cell viability in primary MM cells obtained directly from patients, as well as in established MM cell lines such as RPMI8226 and U266 wikipedia.orgwikidata.org. This inhibitory effect was also observed in in vivo xenograft models, where single-agent this compound led to a decrease in tumor growth in MM xenograft models, including the LAGκ-1A model wikipedia.orgwikidata.orgresearchgate.net. For instance, mice treated with this compound at doses of 10 mg/kg and 30 mg/kg showed significant reductions in tumor volume at various time points, with effects observed as early as day 28 and sustained through day 63 for the 30 mg/kg dose wikidata.org.

This compound has been investigated for its potential to enhance the efficacy of existing anti-myeloma therapies, demonstrating synergistic or enhanced effects when combined with several classes of drugs.

Proteasome Inhibitors (PIs): Combinations of this compound with proteasome inhibitors like carfilzomib (B1684676) and bortezomib (B1684674) resulted in enhanced inhibition of cell viability and a markedly higher percentage of total cell death (including early and late apoptosis and necrosis) in the RPMI8226 MM cell line and fresh tumor cells from MM patients, compared to single-agent treatments wikipedia.orgwikidata.orgguidetopharmacology.org. In vitro, synergistic inhibition of viability was observed in both RPMI8226 and U266 cell lines when this compound was combined with carfilzomib researchgate.net. In vivo, the combination of this compound with carfilzomib or bortezomib significantly reduced tumor volumes in MM xenograft models wikipedia.orgwikidata.org.

Immunomodulatory Drugs (IMiDs): The combination of this compound with immunomodulatory drugs such as lenalidomide (B1683929) and pomalidomide (B1683931) enhanced the inhibition of cell viability in MM cells wikipedia.orgwikidata.orgguidetopharmacology.org. Although these combinations did not always show synergistic inhibition of MM cell line growth in vitro, in vivo studies demonstrated that doublets of this compound with lenalidomide or pomalidomide led to superior tumor growth inhibition compared to doublets of dexamethasone (B1670325) with lenalidomide or pomalidomide researchgate.net.

Corticosteroids: this compound combined with the corticosteroid dexamethasone also showed enhanced inhibition of cell viability in MM cell lines and primary MM cells wikipedia.orgwikidata.orgguidetopharmacology.org. In vivo, the combination of this compound and dexamethasone demonstrated a superior effect on tumor growth compared to single agents wikipedia.orgwikidata.orgresearchgate.net.

Alkylating Agents: In vitro studies showed that combinations of this compound with alkylating agents such as cyclophosphamide (B585) and melphalan (B128) synergistically inhibited the viability of RPMI8226 and U266 MM cell lines researchgate.net. Furthermore, this compound combined with cyclophosphamide or melphalan significantly decreased the viability of the MM1S MM cell line researchgate.net.

The following table summarizes the in vitro efficacy of this compound in MM cell lines:

Disease ModelCell Lines/Primary CellsMonotherapy EfficacyCombinatorial AgentsCombinatorial Efficacy
Multiple MyelomaPrimary MM cells, RPMI8226, U266Significant inhibition of cell viability wikipedia.orgwikidata.orgCarfilzomib, Bortezomib (Proteasome Inhibitors)Enhanced inhibition of cell viability; increased total cell death (apoptosis/necrosis) wikipedia.orgwikidata.orgguidetopharmacology.orgresearchgate.net
Multiple MyelomaPrimary MM cells, RPMI8226, U266Significant inhibition of cell viability wikipedia.orgwikidata.orgLenalidomide, Pomalidomide (Immunomodulatory Drugs)Enhanced inhibition of cell viability wikipedia.orgwikidata.orgguidetopharmacology.orgresearchgate.net
Multiple MyelomaPrimary MM cells, RPMI8226, U266Significant inhibition of cell viability wikipedia.orgwikidata.orgDexamethasone (Corticosteroid)Enhanced inhibition of cell viability wikipedia.orgwikidata.orgguidetopharmacology.orgresearchgate.net
Multiple MyelomaRPMI8226, U266, MM1SSignificant inhibition of cell viability wikipedia.orgwikidata.orgresearchgate.netCyclophosphamide, Melphalan (Alkylating Agents)Synergistic inhibition of cell viability researchgate.net

The therapeutic potential of this compound has also been explored in acute myeloid leukemia, a challenging hematologic malignancy.

In vitro studies demonstrated that this compound effectively inhibited the phosphorylation of STAT3 (p-Stat3) and/or STAT5 (p-Stat5) in AML cell lines such as MV411, Molm 16, and Molm 13. It also led to marked reductions in the levels of p-Akt and c-Myc in MV411 and Molm16 cells. In AML xenograft models, oral administration of this compound significantly inhibited tumor growth in MOLM-16 xenografts in a dose-dependent manner, resulting in complete downregulation of p-Stat3 and p-Stat5 levels. Furthermore, this compound was highly effective in inhibiting tumor growth in FLT3-ITD AML models, including MV-4-11 and Molm-13. Comparative studies indicated that this compound was comparably or more efficacious in reducing tumor burden than standard-of-care agents like azacitidine and cytarabine (B982) in AML xenograft models.

The combination of this compound with chemotherapeutic agents has shown enhanced anti-leukemic effects. Specifically, the combination of this compound with cytarabine demonstrated superior efficacy when compared to single-agent treatments in the MOLM-16 xenograft model. Further combinatorial studies with additional AML models are ongoing.

The following table summarizes the in vitro efficacy of this compound in AML cell lines:

Disease ModelCell Lines/Xenograft ModelsMonotherapy EfficacyCombinatorial AgentsCombinatorial Efficacy
Acute Myeloid LeukemiaMV411, Molm 16, Molm 13 (in vitro)Inhibited p-Stat3/p-Stat5 phosphorylation; reduced p-Akt and c-Myc levelsN/AN/A
Acute Myeloid LeukemiaMOLM-16, MV-4-11, Molm-13 (xenografts)Significant, dose-dependent inhibition of tumor growth; complete downregulation of p-Stat3/p-Stat5Cytarabine (Chemotherapeutic Agent)Superior efficacy compared to single agents in MOLM-16 xenograft model
Acute Myeloid LeukemiaAML xenograft modelsComparably or more efficacious than azacitidine and cytarabine in reducing tumor burdenAzacitidine, Cytarabine (Chemotherapeutic Agents)Superior efficacy with cytarabine in MOLM-16 xenograft model

Mechanisms of Drug Resistance and Overcoming Strategies Preclinical Focus

Role of JAK/STAT Pathway Activation in Drug Resistance

The Janus kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is a critical signaling cascade that translates extracellular cytokine signals into transcriptional regulation of genes controlling cellular proliferation, differentiation, survival, and immune responses. cancer.govnih.gov Dysregulation and aberrant activation of this pathway are frequently observed in various hematologic malignancies and solid tumors, contributing to cancer pathogenesis and the development of resistance to therapeutic agents. nih.govplu.mx

In malignancies such as multiple myeloma (MM), the JAK/STAT pathway plays a key role in tumor growth and the emergence of drug resistance. nih.govresearchgate.net Constitutive activation of this pathway, often driven by cytokines like Interleukin-6 (IL-6) in the tumor microenvironment, can promote cancer cell survival and proliferation, thereby diminishing the efficacy of conventional and targeted therapies. multiplemyelomahub.com Specifically, the activation of the JAK/STAT pathway has been identified as a mechanism that confers resistance to glucocorticoids like dexamethasone (B1670325) in MM. researchgate.net Inhibition of JAK1 by agents such as INCB052793 directly interferes with this signaling cascade, providing a therapeutic strategy to potentially circumvent resistance mechanisms mediated by an overactive JAK/STAT pathway. cancer.govresearchgate.net

Preclinical Strategies to Overcome Resistance through Combination Approaches

Given the role of the JAK/STAT pathway in drug resistance, preclinical studies have explored the use of this compound in combination with other anti-cancer agents to enhance therapeutic efficacy and overcome resistance. researchgate.net These studies have demonstrated that combining this compound with standard-of-care agents can lead to synergistic anti-tumor effects.

In Vitro Studies

In laboratory settings, this compound has been tested against multiple myeloma cell lines (such as RPMI8226 and U266) and primary MM cells freshly isolated from patients. nih.gov As a single agent, this compound demonstrated a significant ability to inhibit the viability of these cancer cells. multiplemyelomahub.com This inhibitory effect was markedly enhanced when this compound was combined with other anti-myeloma drugs, including proteasome inhibitors (bortezomib, carfilzomib) and glucocorticosteroids. nih.govmultiplemyelomahub.com For instance, the combination of this compound with proteasome inhibitors led to a significantly higher proportion of apoptotic and necrotic myeloma cells compared to treatment with either agent alone. researchgate.net

Cell Line / CellsCombination AgentObserved EffectSource
Primary MM CellsProteasome Inhibitors (e.g., Carfilzomib)Enhanced inhibition of cell viability compared to single agents. nih.govresearchgate.net
Primary MM CellsGlucocorticosteroidsEnhanced inhibition of cell viability. nih.gov
RPMI8226 and U266 (MM Cell Lines)Proteasome Inhibitors, GlucocorticosteroidsEnhanced inhibition of cell viability. nih.gov
Primary MM CellsBortezomib (B1684674) (BOR)Induction of apoptosis. researchgate.net

In Vivo Studies

The efficacy of this compound, both alone and in combination, has also been evaluated in animal models. In severe combined immunodeficient (SCID) mice bearing human multiple myeloma xenografts (LAGκ-1A), single-agent this compound resulted in a significant decrease in tumor growth. nih.govmultiplemyelomahub.com

Preclinical combination therapy trials in these models showed even more pronounced anti-tumor effects. nih.gov When this compound was administered with agents such as carfilzomib (B1684676), bortezomib, dexamethasone, or lenalidomide (B1683929), the resulting reduction in tumor size was significantly greater than that observed in control groups or in mice treated with any of the single agents. nih.govmultiplemyelomahub.com These findings suggest that inhibiting the JAK1 pathway with this compound can sensitize myeloma tumors to the effects of other therapies, providing a strong rationale for its clinical evaluation in combination regimens. nih.gov

Animal ModelCombination AgentObserved EffectSource
MM Xenograft (LAGκ-1A) in SCID miceCarfilzomibSignificantly smaller tumors compared to vehicle control and single agents. nih.gov
MM Xenograft (LAGκ-1A) in SCID miceBortezomibSignificantly smaller tumors compared to vehicle control and single agents. nih.gov
MM Xenograft (LAGκ-1A) in SCID miceDexamethasone (DEX)Significantly inhibited tumor growth compared to single agents. nih.govresearchgate.net
MM Xenograft (LAGκ-1A) in SCID miceLenalidomide (LEN)Significantly inhibited tumor growth compared to single agents. nih.govresearchgate.net

Future Directions and Translational Research Hypotheses Preclinical Context

Further Elucidation of Mechanistic Effects on Tumor Microenvironment

The tumor microenvironment (TME) is a complex network of cancer cells, stromal cells, immune cells, and extracellular matrix components that significantly influences tumor progression and therapeutic response. johnshopkins.edu The JAK-STAT pathway, the target of INCB052793, is a crucial signaling node within the TME, mediating the effects of various cytokines that orchestrate immune responses. nih.govjohnshopkins.edu While initial studies have focused on the direct anti-tumor effects of this compound, a significant future direction is to dissect its specific mechanistic impacts on the TME.

Hypothesized Research Directions:

Immune Cell Modulation: Future studies should investigate how this compound alters the composition and function of immune cell populations within the TME. It is hypothesized that selective JAK1 inhibition could shift the balance from an immunosuppressive to an immune-permissive microenvironment. This could involve decreasing the population of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs) while enhancing the activity of cytotoxic CD8+ T cells. nih.govnih.gov Preclinical models, particularly syngeneic mouse models with a competent immune system, would be critical for these investigations.

Cytokine Profile Alteration: Research is needed to characterize the changes in the cytokine and chemokine milieu of the TME following treatment with this compound. By inhibiting JAK1, which is downstream of receptors for cytokines like interleukin-6 (IL-6), it is hypothesized that this compound could reduce the levels of pro-tumoral inflammatory cytokines. multiplemyelomahub.comjohnshopkins.edu

Stromal Cell Interactions: The interaction between cancer cells and cancer-associated fibroblasts (CAFs) in the stroma is known to promote tumor growth and drug resistance. Future research could explore whether this compound can disrupt this crosstalk by inhibiting key signaling pathways in either the cancer cells or the CAFs.

Investigation of this compound in Novel Preclinical Disease Models

To date, the preclinical evaluation of this compound has been predominantly focused on multiple myeloma, utilizing cell line-derived xenograft models such as LAGκ-1A in immunodeficient mice. researchgate.netnih.gov While informative, these models have limitations, including the lack of a functional immune system and the potential for cell lines to diverge from the original patient tumor biology. semanticscholar.org A crucial future direction is the evaluation of this compound in a broader and more translationally relevant range of preclinical models.

Hypothesized Research Directions:

Patient-Derived Xenograft (PDX) Models: Establishing and testing this compound in a panel of PDX models from various hematological and solid tumors would be a significant step forward. semanticscholar.orgnih.govnih.gov PDX models are known to better retain the genetic and histological characteristics of the original patient's tumor, offering a more predictive platform for efficacy studies. nih.govnih.gov

Genetically Engineered Mouse (GEMM) Models: GEMMs that spontaneously develop tumors with specific genetic drivers can provide invaluable insights into how this compound performs in the context of a natural tumor evolution and an intact immune system. nih.gov

Humanized Mouse Models: To study the interaction of this compound with a human immune system, humanized mouse models (immunodeficient mice engrafted with human immune cells) could be employed. mdpi.com These models would be particularly useful for validating the immune-modulating effects of the compound hypothesized in section 5.1.

Although a Phase I/II clinical trial of this compound in advanced malignancies was terminated due to lack of efficacy, the use of these more sophisticated preclinical models could help identify specific cancer types or patient populations that are more likely to respond, thereby refining clinical trial design. researchgate.net

Development of Predictive Biomarkers for Response and Resistance in Preclinical Settings

A significant challenge in cancer therapy is identifying which patients are most likely to benefit from a particular treatment. nih.gov The development of predictive biomarkers is essential for patient stratification and personalized medicine. crownbio.com For this compound, there is a clear need to discover and validate biomarkers that can predict response and resistance in a preclinical setting before clinical translation.

Hypothesized Research Directions:

Genomic and Transcriptomic Profiling: A hypothesis to be tested is that specific genetic mutations (e.g., in the JAK-STAT pathway) or gene expression signatures will correlate with sensitivity to this compound. Large-scale screening of diverse cancer cell lines or PDX models, correlating molecular profiles with drug response, could identify such biomarkers. crownbio.com

Pathway Activation Status: Given its mechanism of action, the baseline activation status of the JAK1/STAT pathway could be a primary candidate biomarker. It is hypothesized that tumors with constitutive activation of this pathway will be more sensitive to this compound. Preclinical studies have suggested that JAK/STAT activation can confer resistance to other therapies like dexamethasone (B1670325), which can be overcome by JAK inhibition. researchgate.net

Mechanisms of Acquired Resistance: Preclinical models can be used to study the mechanisms of acquired resistance. nih.gov By exposing sensitive cancer cell lines to long-term treatment with this compound, resistant clones can be generated and analyzed to identify the molecular changes (e.g., secondary mutations, activation of bypass signaling pathways) responsible for resistance. nih.govmdpi.com This knowledge is critical for devising combination therapy strategies to overcome resistance.

The following table outlines potential preclinical approaches for biomarker discovery for this compound.

Biomarker ApproachPreclinical ModelPotential Outcome
Genomic Screening Panel of diverse cancer cell lines and PDX modelsIdentification of mutations or copy number variations correlated with sensitivity/resistance.
Transcriptomic Analysis Responder vs. Non-responder xenograft modelsDevelopment of a gene expression signature predictive of response.
Phospho-proteomics In vitro cell lines, tumor tissues from treated xenograftsValidation of baseline STAT3 phosphorylation or other pathway components as a predictive marker.
Long-term Culture Drug-sensitive cell linesGeneration of resistant cell lines to identify mechanisms of acquired resistance.

Structure-Activity Relationship (SAR) Studies for Analog Development

While this compound is a selective JAK1 inhibitor, the development of next-generation analogs with improved properties (e.g., higher potency, greater selectivity, better pharmacokinetic profile) is a continuous goal in drug development. Structure-activity relationship (SAR) studies are fundamental to this process, providing insights into how chemical structure relates to biological activity. researchgate.net

Hypothesized Research Directions:

Exploration of Novel Scaffolds: SAR studies for other selective JAK1 inhibitors have often focused on heterocyclic scaffolds like pyrimidine, pyrrole, and triazole. researchgate.netnih.gov Future research could involve synthesizing and testing novel analogs of this compound built around different chemical scaffolds to identify compounds with improved drug-like properties.

Enhancing Selectivity: A key goal for developing JAK inhibitors is achieving selectivity for one isoform over the others (JAK2, JAK3, TYK2) to minimize off-target effects. nih.gov SAR studies can guide the design of analogs that make specific molecular interactions with unique amino acid residues in the ATP-binding pocket of JAK1, such as His-885, to enhance selectivity. nih.gov

Computational Modeling: In conjunction with chemical synthesis, molecular docking and other computational modeling techniques can be used to predict how modifications to the this compound structure will affect its binding to JAK1. nih.gov This in silico approach can help prioritize the synthesis of the most promising analogs for preclinical testing.

The table below summarizes key findings from SAR studies on a class of novel selective JAK1 inhibitors, which can inform the principles for developing analogs of compounds like this compound.

Compound ModificationTarget Interaction RegionEffect on Activity/Selectivity
Addition of Iodine Atom Interacts with His-885 of hJAK1Increased JAK1 selectivity. nih.gov
Alteration of Triazole-pyrrolopyrimidine scaffold ATP-binding pocketModulation of JAK inhibitory effects. nih.gov
Modification of G-loop interaction Glycine-rich loopDeterminant for selectivity between JAK1 and JAK2. acs.org

By pursuing these future directions, the scientific community can build a more comprehensive understanding of this compound, potentially unlocking its full therapeutic utility and paving the way for the development of improved next-generation JAK1 inhibitors.

Q & A

Q. How can researchers handle missing data in this compound longitudinal studies?

  • Answer : Apply multiple imputation (e.g., MICE algorithm) for <20% missingness. For >20%, conduct pattern-mixture modeling to test robustness. Predefine handling methods in the statistical analysis plan (SAP) .

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